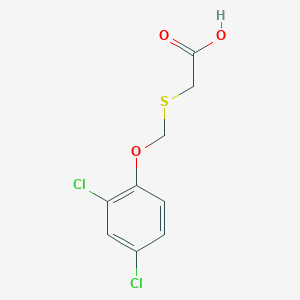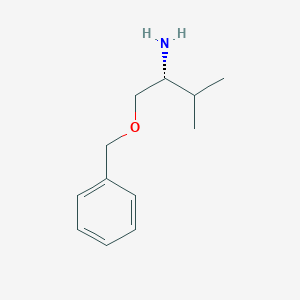
O-benzyl-D-valinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-benzyl-D-valinol: is an organic compound that belongs to the class of amino alcohols. It is derived from valine, an essential amino acid, and features a benzyl group attached to the nitrogen atom. This compound is often used as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions: O-benzyl-D-valinol can be synthesized through several methods. One common approach involves the reduction of O-benzyl-D-valine using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes or the use of alternative reducing agents that offer higher yields and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: O-benzyl-D-valinol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzyl aldehyde or benzyl ketone.
Reduction: Benzylamine.
Substitution: Various benzyl-substituted derivatives.
科学的研究の応用
Chemistry: O-benzyl-D-valinol is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the diastereoselective formation of chiral centers, which is essential for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: The compound is valuable in the pharmaceutical industry for the synthesis of chiral drugs. It aids in the production of enantiomerically pure active pharmaceutical ingredients (APIs).
Industry: this compound finds applications in the production of fine chemicals and agrochemicals, where chiral purity is crucial.
作用機序
The mechanism of action of O-benzyl-D-valinol primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers by providing a stereocontrolled environment during chemical reactions. The benzyl group can stabilize transition states and intermediates, leading to high diastereoselectivity.
類似化合物との比較
L-valinol: Another amino alcohol derived from valine but with a different stereochemistry.
O-benzyl-L-valinol: The enantiomer of O-benzyl-D-valinol.
N-benzyl-D-valine: A related compound with a benzyl group attached to the nitrogen atom but in its carboxylic acid form.
Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Its ability to form stable chiral intermediates and transition states sets it apart from other similar compounds.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(2R)-3-methyl-1-phenylmethoxybutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3/t12-/m0/s1 |
InChIキー |
BTNSRWZJXQKKKS-LBPRGKRZSA-N |
異性体SMILES |
CC(C)[C@H](COCC1=CC=CC=C1)N |
正規SMILES |
CC(C)C(COCC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


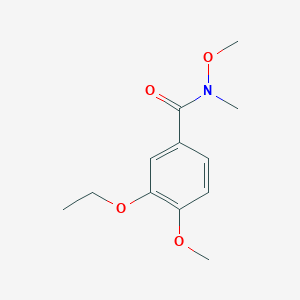
![3-(4-Bromobutyl)-1-thia-3-azaspiro[4.4]nonan-4-one](/img/structure/B8446424.png)

![[3-(3-Cyano-propoxy)-phenyl]-acetic acid](/img/structure/B8446451.png)
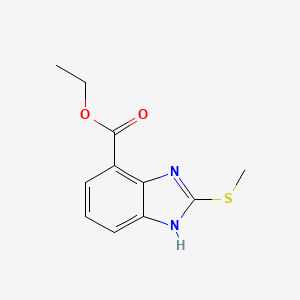
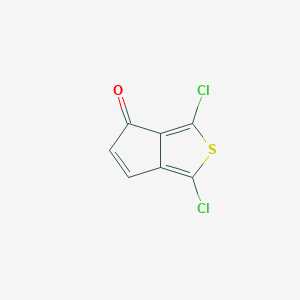
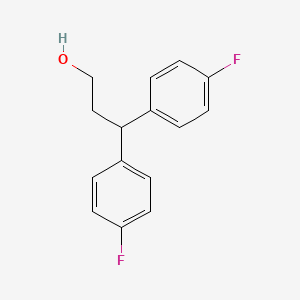
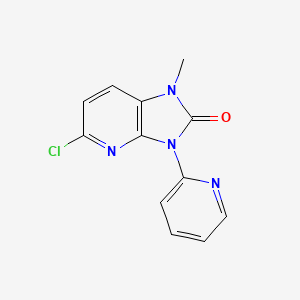
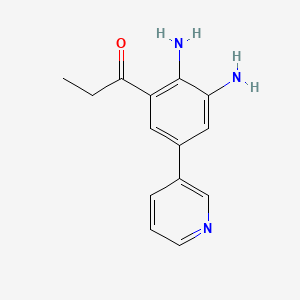


![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propane-1,2-diol](/img/structure/B8446514.png)
![4-(4-Chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylamine](/img/structure/B8446516.png)
